4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine
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Overview
Description
4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine is an organic compound with the molecular formula C16H25NO It is a secondary amine, characterized by the presence of an ethyl group, a methoxyphenyl group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process typically includes the careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of more reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more reduced amine compounds.
Scientific Research Applications
4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine has several scientific research applications:
Biology: The compound is used in the study of biological processes and interactions, particularly those involving amine groups.
Medicine: It forms the basis for the development of pharmaceuticals, such as antidepressants and analgesics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine involves its interaction with molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or biological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.
Properties
IUPAC Name |
4-ethyl-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18-2)11-7-14/h6-7,10-11,13,15,17H,3-5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZOCCPJRKFBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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